8-氨基-1-萘酚

描述

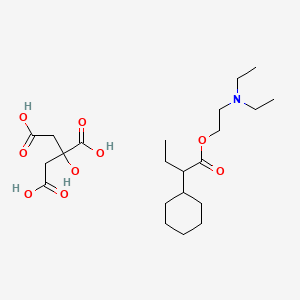

Synthesis Analysis The synthesis of 8-Amino-1-naphthol can involve different routes, including the direct amination of naphthol derivatives or through the coupling reactions of naphthalene compounds. Methods such as chemical oxidative polymerization have been reported, offering insights into the efficient synthesis of related oligomers without the need for additional external templates or dopants (Doğan et al., 2015).

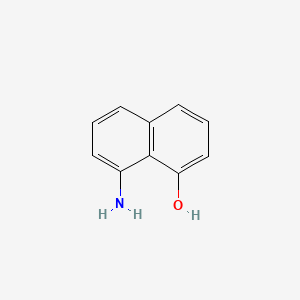

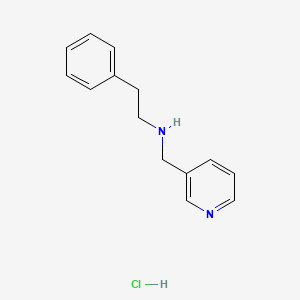

Molecular Structure Analysis The geometry and structure of 8-Amino-1-naphthol, including its ground and excited states in solvents, have been the subject of theoretical studies. It exists in two forms: cis and trans, with cis being the most stable due to intramolecular hydrogen bonding. Solvent effects further support the presence of this hydrogen bonding and suggest the possibility of proton transfer with solvent assistance (El-Rayyes & Htun, 2004).

Chemical Reactions and Properties 8-Amino-1-naphthol participates in various chemical reactions due to its reactive amino and hydroxyl groups. It has been used in the synthesis of naphtho[1,8-bc]pyran derivatives through hydroxy group directed C-H bond cleavage under rhodium catalysis, demonstrating its utility in constructing complex polycyclic compounds (Mochida et al., 2010).

Physical Properties Analysis Studies on the photophysical behavior of 8-Amino-1-naphthol in various solvents and pH values have shown that it exhibits unique photo-prototropic behavior, different from its parent molecule, 2-naphthol. This behavior includes changes in spectral properties and indicates an equilibrium between cationic and neutral forms in the excited state at lower pH values (Gahlaut et al., 2013).

科学研究应用

结构和氢键的理论研究

8-氨基-1-萘酚(8-AN)一直是理论研究的对象,以了解其在基态和激发态下的结构和氢键。该分子存在两种形式,顺式和反式,其中顺式形式更稳定。分子内氢键是一个关键特征,溶剂效应支持这种键的存在,并暗示了质子转移的可能性 (El-Rayyes & Htun, 2004)。

废水处理应用

8-氨基-1-萘酚衍生物在化工行业用于染料的合成。一项关于H-酸制造废水处理的研究表明,亚铁离子-过氧化物氧化对去除污染物的有效性 (Zhu, Yang, & Wang, 1996)。

光化学和激发态行为

对8-氨基-2-萘酚在不同溶剂和pH值下的光物理行为进行了研究。该研究揭示了与其母分子2-萘酚相比独特的光质子转移行为,并确定了各种基态和激发态物种 (Gahlaut et al., 2013)。

在不同胶束环境中的研究

研究了8-氨基-2-萘酚在不同表面活性剂(阳离子、阴离子和非离子)中的光物理性质。这项研究旨在了解分子在各种环境中的激发态失活的变化 (Pandey et al., 2019)。

聚合和材料应用

一项研究报道了8-氨基-2-萘酚在没有外部模板、表面活性剂或掺杂剂的情况下的聚合。所得寡聚体表现出多色发射行为,并对其电化学性质进行了表征,暗示了在材料科学中的潜在应用 (Doğan et al., 2015)。

用于电活性薄膜的电聚合

对氨基-萘酚衍生物(如5-氨基-1-萘酚)的电氧化研究导致了具有潜在应用于各种电子设备的电活性薄膜的创建 (Ohsaka et al., 1991)。

安全和危害

未来方向

The future directions of 8-Amino-1-naphthol are not explicitly mentioned in the retrieved sources. However, it is worth noting that 1-naphthols, including 8-Amino-1-naphthol, have been studied for their potential applications in developing efficient multifunctional material systems due to their useful properties and good stability6.

Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis.

属性

IUPAC Name |

8-aminonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNPDEGBVWDHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182581 | |

| Record name | 1-Naphthol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1-naphthol | |

CAS RN |

2834-91-5 | |

| Record name | 8-Aminonaphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC7552 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthol, 8-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-AMINONAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1D4JGJ4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)